

Application Note: Quality Control of Silodosin using Dehydro Silodosin as a Reference Standard

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Compound of Interest		
Compound Name:	Dehydro silodosin	
Cat. No.:	B131772	Get Quote

Audience: Researchers, scientists, and drug development professionals.

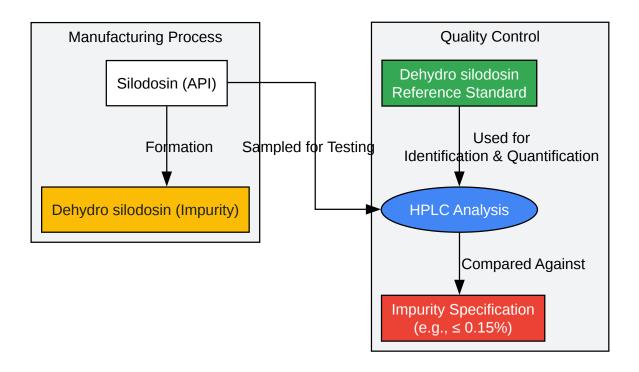
Introduction

Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). During the synthesis and storage of Silodosin, various impurities can arise. **Dehydro silodosin** (CAS No: 175870-21-0) is a known process-related impurity of Silodosin.[1][2][3] Regulatory guidelines necessitate the monitoring and control of such impurities in the final drug product to ensure its quality, safety, and efficacy. This application note provides a detailed protocol for the use of **Dehydro silodosin** as a reference standard for the quality control of Silodosin drug substance and formulations by High-Performance Liquid Chromatography (HPLC).

Logical Relationship in Quality Control



The following diagram illustrates the relationship between the Active Pharmaceutical Ingredient (API), its impurity, and the quality control process.



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Caption: Relationship between Silodosin API, **Dehydro silodosin** impurity, and QC.

Experimental Protocol: HPLC Analysis of Dehydro silodosin in Silodosin

This protocol outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of **Dehydro silodosin** in Silodosin.

Materials and Reagents

- Dehydro silodosin Reference Standard
- Silodosin Active Pharmaceutical Ingredient (API) or Formulation
- Acetonitrile (HPLC Grade)



- Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)
- Ortho Phosphoric Acid (for pH adjustment)
- Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

- HPLC System: A gradient HPLC system with a UV detector.
- Column: Zodiacil C18 (150 x 4.6 mm, 3.5 μm) or equivalent.
- Mobile Phase A: 0.01N Potassium Dihydrogen Phosphate (KH2PO4) buffer.
- Mobile Phase B: Acetonitrile.
- Mobile Phase Composition: Mix Mobile Phase A and Mobile Phase B in a ratio of 55:45 (v/v).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 269 nm.
- Injection Volume: 10 μL.
- Run Time: Approximately 10 minutes.

Preparation of Solutions

- Diluent: A mixture of Acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).
- Dehydro silodosin Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Dehydro silodosin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Standard Solution (1 μg/mL): Dilute 1.0 mL of the **Dehydro silodosin** Standard Stock Solution to 100 mL with the diluent.



 Test Solution (for Silodosin API): Accurately weigh about 50 mg of the Silodosin sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 μg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (1 μ g/mL) five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0
Theoretical Plates	Not less than 2000
% RSD of Peak Areas	Not more than 5.0%

Analytical Procedure

- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the Standard Solution (1 μg/mL) and record the chromatogram.
- Inject the Test Solution and record the chromatogram.
- Identify the **Dehydro silodosin** peak in the Test Solution chromatogram by comparing its retention time with that of the Standard Solution.
- Calculate the amount of **Dehydro silodosin** in the Silodosin sample using the formula below.

Calculation:

Where:

- AT = Peak area of **Dehydro silodosin** in the Test Solution chromatogram.
- AS = Average peak area of **Dehydro silodosin** in the Standard Solution chromatograms.

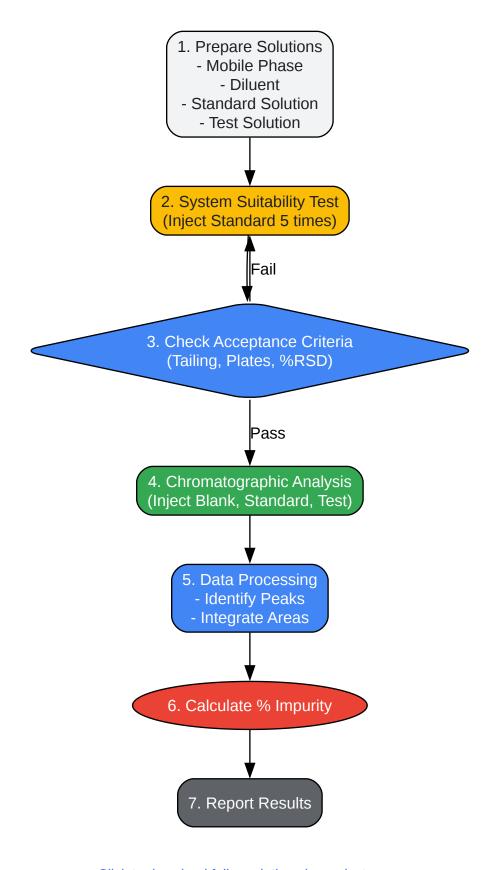


- WS = Weight of **Dehydro silodosin** reference standard (in mg).
- WT = Weight of Silodosin sample (in mg).
- P = Purity of **Dehydro silodosin** reference standard (as a percentage).

Experimental Workflow

The following diagram outlines the workflow for the quality control analysis.





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References

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- 2. Silodosin Dehydro Impurity | 175870-21-0 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
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